molecular formula C7H5Cl2F2NO B6311187 2-Chloro-4-(chlorodifluoromethoxy)aniline CAS No. 2088945-53-1

2-Chloro-4-(chlorodifluoromethoxy)aniline

Cat. No.: B6311187
CAS No.: 2088945-53-1
M. Wt: 228.02 g/mol
InChI Key: ZOVDKHNLKMBBLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-(chlorodifluoromethoxy)aniline is an organic compound with the molecular formula C7H6ClF2NO. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine and chlorodifluoromethoxy groups. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Chloro-4-(chlorodifluoromethoxy)aniline typically involves several steps:

Industrial Production Methods

The industrial production of this compound follows similar steps but is optimized for large-scale synthesis. The process involves:

    Efficient Catalysts: Use of efficient catalysts to enhance the yield and selectivity of the reactions.

    Controlled Reaction Conditions: Maintaining controlled temperature and pressure conditions to ensure the safety and efficiency of the process.

    Purification: Employing purification techniques such as distillation and crystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(chlorodifluoromethoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

Major Products Formed

    Substitution: Products include various substituted anilines.

    Oxidation: Products include nitro compounds and quinones.

    Reduction: Products include amines and other reduced derivatives.

Scientific Research Applications

2-Chloro-4-(chlorodifluoromethoxy)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(chlorodifluoromethoxy)aniline involves its interaction with specific molecular targets:

    Molecular Targets: It targets enzymes and receptors involved in various biochemical pathways.

    Pathways Involved: The compound can inhibit or activate specific pathways, leading to its desired effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-(chlorodifluoromethoxy)aniline is unique due to the presence of both chlorine and chlorodifluoromethoxy groups, which impart distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications where these properties are desired.

Properties

IUPAC Name

2-chloro-4-[chloro(difluoro)methoxy]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2F2NO/c8-5-3-4(1-2-6(5)12)13-7(9,10)11/h1-3H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOVDKHNLKMBBLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)Cl)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.